6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19N9O and its molecular weight is 377.412. The purity is usually 95%.
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Biological Activity
The compound 6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Overview
This compound features multiple pharmacophoric elements, including a pyrazole ring, a triazolo-pyridazine moiety, and a piperidine structure. These components are known to contribute to various biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-cancer activity. For instance, compounds with similar structures have shown potent inhibition against cyclin-dependent kinases (CDK) such as CDK2 and CDK9. One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 in related compounds, indicating strong potential for therapeutic applications in cancer treatment .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Target | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | CDK2 | 0.36 | High |
Compound B | CDK9 | 1.8 | Moderate |
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
The compound has also been investigated as a NAMPT activator. NAMPT plays a crucial role in the NAD+ salvage pathway, impacting metabolism and aging. A derivative showed promising NAMPT activation with reduced CYP inhibition, suggesting potential for treating metabolic disorders .
Mechanistic Insights
The mechanism of action for compounds containing the pyrazolo and triazolo systems often involves modulation of kinase activity and interference with cellular proliferation pathways. The structural diversity allows for tailored interactions with specific biological targets.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Case Study on CDK Inhibition :
- NAMPT Activation Study :
Properties
IUPAC Name |
6-pyrazol-1-yl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c28-18-5-4-17(25-9-1-8-20-25)23-26(18)12-14-6-10-24(11-7-14)16-3-2-15-21-19-13-27(15)22-16/h1-5,8-9,13-14H,6-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBNORRHLCWSHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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